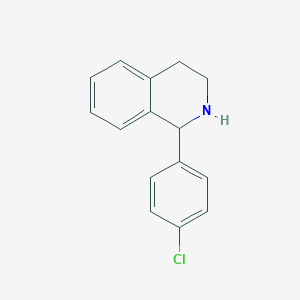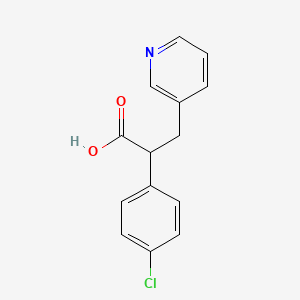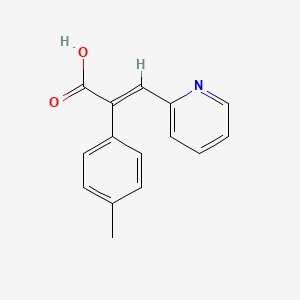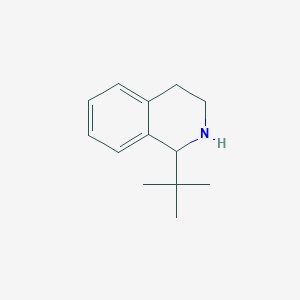
1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H14ClN and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential PET Tracer for AMPA Receptors : Årstad et al. (2006) synthesized a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET tracer for imaging AMPA receptors. However, its rapid clearance from the CNS and low specific binding made it unsuitable for this purpose (Årstad et al., 2006).
Antimalarial Properties : Hanna et al. (2014) discovered that certain 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues, including 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, showed moderate to high antiplasmodial activity, justifying further investigation as potential anti-malarial agents (Hanna et al., 2014).
Anticonvulsant and Antagonistic Effects : Gitto et al. (2007) identified (R,S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a potent non-competitive AMPA receptor antagonist with potential anticonvulsant effects. Further investigation showed that the (R)-enantiomer exhibited higher anticonvulsant and antagonistic effects (Gitto et al., 2007).
Synthetic Pathways and Conformational Analysis : Heydenreich et al. (2008) explored the synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline derivatives, providing insights into the synthetic pathways and structural analysis of related tetrahydroisoquinoline compounds (Heydenreich et al., 2008).
Crystal Structure Analysis : Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound related to this compound, providing detailed insights into its molecular structure (Akkurt et al., 2021).
Synthesis Methods and Properties : Kashdan et al. (1982) and Babu et al. (2014) contributed to understanding the synthesis methods and properties of tetrahydroisoquinoline derivatives, which is relevant to the study of this compound (Kashdan et al., 1982); (Babu et al., 2014).
Dopamine Uptake Inhibition and Dopaminomimetic Properties : Zára-Kaczián et al. (1986) evaluated new tetrahydroisoquinoline derivatives, including this compound, for their ability to inhibit dopamine uptake and dopaminomimetic properties (Zára-Kaczián et al., 1986).
Catalytic Synthesis Strategies : Liu et al. (2015) reviewed novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline scaffolds, which is significant for understanding the synthesis of this compound (Liu et al., 2015).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYAOPNXNPUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]aceticacid](/img/structure/B7791891.png)
![2-[2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B7791895.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid](/img/structure/B7791899.png)






